Circumdatin G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(7S)-9-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C17H13N3O3/c1-9-15-19-14-11(6-4-8-13(14)21)17(23)20(15)12-7-3-2-5-10(12)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1 |
InChI Key |
VNCYXASDDCJEJE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
Canonical SMILES |
CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
Synonyms |
circumdatin G |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Circumdatin G
Microbial Sources and Cultivation Methodologies
Circumdatin G has been identified in the fermentation broths of specific Aspergillus species. The cultivation conditions play a significant role in the production and subsequent isolation of this compound.
Isolation from Aspergillus ochraceus
Aspergillus ochraceus is a well-established source of this compound. Research has shown that this fungus produces this compound along with other related circumdatins and secondary metabolites. researchgate.netmdpi.comacs.orgnih.govnih.govfrontiersin.orgmdpi.com A. ochraceus strains isolated from various environments, including marine sponges and soil, have been found to yield this compound. researchgate.netnih.govfrontiersin.orgmdpi.com
Cultivation of A. ochraceus for the isolation of this compound has been performed using different media and conditions. One method involves cultivating the fungus on solid rice medium, sometimes with the addition of artificial sea salt, for a period such as 14 days. researchgate.netmdpi.com Another approach utilizes liquid fermentation media containing components like soluble starch, peptone, and sea salt, with incubation typically occurring at 28 °C for an extended period, such as 30 days. nih.gov The specific strain of A. ochraceus, such as LCJ11-102 or LZDX-32-15, can influence the metabolite profile. nih.govfrontiersin.org
Isolation from Aspergillus westerdijkiae
Aspergillus westerdijkiae, another species within the Aspergillus genus, has also been reported as a source of this compound. researchgate.netmdpi.comnih.gov This fungus is known to produce various alkaloids, including benzodiazepine (B76468) alkaloids like the circumdatins. researchgate.netnih.gov A. westerdijkiae has been isolated from diverse sources, including mildewed wheat and deep-sea sediments. researchgate.netmdpi.comrsc.org
Cultivation of A. westerdijkiae for the isolation of secondary metabolites, including circumdatins, can involve growth on media such as potato dextrose agar (B569324) (PDA) or rice medium. researchgate.netmdpi.com Studies have utilized strategies like OSMAC (one strain-many compounds) to explore the metabolic diversity of A. westerdijkiae. mdpi.com
Fermentation Broth Extraction Protocols
The extraction of this compound from the fungal fermentation broth is a critical step in its isolation. Various protocols have been developed and employed. A common approach involves extracting the whole fermentation broth or the filtrate with organic solvents. researchgate.netacs.orgnih.govnih.govfrontiersin.org
For instance, the lyophilized whole broth of A. ochraceus has been extracted with chloroform (B151607) (CHCl3) to obtain a crude extract. acs.org Alternatively, the fermentation broth filtrate has been extracted with ethyl acetate (B1210297) (EtOAc). researchgate.netnih.govfrontiersin.org These extraction steps serve to partition the secondary metabolites, including this compound, from the aqueous fermentation medium into the organic phase. The organic extracts are then typically concentrated under vacuum to yield a crude extract enriched in fungal metabolites. frontiersin.org
Here is a summary table of microbial sources and cultivation details:
| Source Species | Cultivation Medium | Incubation Time | Temperature | Key Extraction Solvent |
| Aspergillus ochraceus | Solid rice medium + sea salt | 14 days | Not specified | EtOAc |
| Aspergillus ochraceus | Soluble starch, peptone, sea salt in tap water | 30 days | 28 °C | Ethyl acetate |
| Aspergillus ochraceus | Potato agar medium (PDA) | Not specified | Not specified | EtOAc |
| Aspergillus ochraceus | Whole broth | Not specified | Not specified | CHCl3 |
| Aspergillus westerdijkiae | PDA or Rice medium | Not specified | 25 °C | Not specified |
Advanced Chromatographic Separation Techniques
Following the initial extraction, advanced chromatographic techniques are essential for the purification and isolation of this compound from the complex mixture of compounds present in the crude extract.
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a powerful strategy used in the isolation of this compound, particularly when the compound's discovery is linked to a specific biological activity. researchgate.netacs.orgnih.govnih.govfrontiersin.org This approach involves testing fractions obtained during the separation process for the desired biological activity. Fractions exhibiting activity are then subjected to further separation steps.
In the case of this compound, which was found to inhibit the final stage of polyprotein processing during hepatitis C virus replication, bioassay-guided fractionation of A. ochraceus extracts led to its isolation. researchgate.netacs.orgnih.gov Similarly, bioassay-guided separation based on the inhibition of LPS-induced nitric oxide production in BV-2 cells has also resulted in the purification of this compound from A. ochraceus extracts. frontiersin.org This iterative process allows for the targeted isolation of the bioactive compound from a complex mixture.
Column Chromatography (Silica Gel, Sephadex LH-20, ODS, RP-18)
Various column chromatography techniques are employed in the purification of this compound, often in combination. These methods separate compounds based on different principles, such as polarity, size, and hydrophobicity.
Silica (B1680970) gel column chromatography is a widely used technique, typically employing solvent gradients of increasing polarity to elute compounds. mdpi.comfrontiersin.orgrsc.orgmdpi.com Extracts or fractions are loaded onto a silica gel column, and solvents like dichloromethane-acetone or chloroform-methanol are used for elution. frontiersin.orgmdpi.com
Sephadex LH-20 column chromatography is another valuable technique, often used for size exclusion or adsorption chromatography, particularly with organic solvents like methanol (B129727). mdpi.comacs.orgrsc.orgmdpi.comnih.govresearchgate.netnih.gov It has been utilized in the initial separation of crude extracts to obtain fractions that are then further purified. acs.orgrsc.orgmdpi.com
ODS (Octadecyl Silica) or RP-18 (reversed-phase C18) column chromatography is frequently employed, especially in later stages of purification, including high-performance liquid chromatography (HPLC). mdpi.comacs.orgfrontiersin.orgrsc.orgmdpi.com This technique separates compounds based on their hydrophobicity using reversed-phase media. Gradients of methanol or acetonitrile (B52724) in water are commonly used as mobile phases. acs.orgfrontiersin.orgrsc.org Semi-preparative RP-HPLC has been successfully used to yield purified this compound. frontiersin.org
Here is a summary table of chromatographic techniques used:
High-Performance Liquid Chromatography (HPLC, Preparative HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed in the isolation and purification of this compound. semanticscholar.orgresearchgate.netmdpi.commdpi.com Both analytical and preparative HPLC are utilized. Analytical HPLC is valuable for monitoring the separation progress during method development and for analyzing fractions, while preparative HPLC is crucial for obtaining sufficient quantities of the pure compound for structural studies and other investigations. gilson.com
Reverse-Phase HPLC (RP-HPLC) is a commonly used mode for the purification of this compound. researchgate.netmdpi.comntu.edu.sgcyprusjmedsci.com This technique utilizes a stationary phase that is less polar than the mobile phase, typically involving a C18 column. researchgate.netcyprusjmedsci.comteledynelabs.com Elution is often performed using a gradient system, commonly employing mixtures of methanol or acetonitrile with water, sometimes acidified with a small percentage of trifluoroacetic acid (TFA) or formic acid, to achieve optimal separation of the target compound from impurities. researchgate.netmdpi.comcyprusjmedsci.com Semi-preparative HPLC, a form of preparative HPLC, has been specifically mentioned in the purification of this compound from fungal extracts. frontiersin.orgmdpi.com
Purity Assessment Methodologies (HPLC-DAD/ELSD)
Assessing the purity of isolated this compound is a critical step to ensure the reliability of subsequent structural characterization and research findings. HPLC coupled with various detectors is a primary method for purity assessment. opans.com
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) is frequently used. A DAD allows for the acquisition of UV-Vis spectra across a range of wavelengths, providing information about the chromophores present in the eluted compounds. opans.com Purity can be assessed by analyzing the peak shape and checking for the presence of co-eluting impurities by examining the UV spectra across the peak. opans.com
HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) is another valuable technique for purity assessment, particularly for compounds that may not have strong UV chromophores. opans.comnih.govresearchgate.net ELSD is a universal detector that detects analytes by nebulizing the HPLC eluent, evaporating the mobile phase, and then scattering light off the remaining analyte particles. opans.comresearchgate.net The signal intensity is generally proportional to the mass concentration of the analyte. opans.com The combination of HPLC-DAD and ELSD provides a more comprehensive purity assessment, as DAD is sensitive to UV-active compounds while ELSD can detect virtually all non-volatile and semi-volatile compounds. opans.comnih.govmdpi.com
Comprehensive Spectroscopic Characterization for Structural Determination
The definitive determination of the chemical structure of this compound relies heavily on comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules like this compound by providing information about the connectivity and spatial arrangement of atoms. huji.ac.ilua.es Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for this purpose.
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional NMR experiments provide fundamental information about the types and chemical environments of atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides signals for each distinct hydrogen atom in the molecule, with their chemical shifts (δ) indicating their electronic environment and their splitting patterns (multiplicity) and coupling constants (J values) revealing the number of neighboring protons. researchgate.net Analysis of ¹H NMR data is key to identifying different proton systems within this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides signals for each distinct carbon atom. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and functional group environment of the carbon atoms. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments, such as DEPT-90 and DEPT-135, are used to determine the number of hydrogen atoms attached to each carbon atom. libretexts.orgpreprints.org A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C) are absent. libretexts.org A DEPT-90 spectrum only shows signals for CH carbons. libretexts.org This information is vital for assigning ¹³C signals and piecing together the molecular skeleton.
While specific detailed NMR data for this compound (chemical shifts, coupling constants) are often presented in primary research articles describing its isolation and characterization, a generalized representation of the types of data obtained from these 1D NMR experiments for a compound like this compound (C₁₇H₁₃N₃O₃) nih.govmycocentral.eu would involve signals corresponding to aromatic protons and carbons, aliphatic protons and carbons (including a methyl group), and carbons associated with carbonyl and imine functionalities, characteristic of its benzodiazepine alkaloid structure. nih.govmycocentral.eu
Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY)
Two-dimensional NMR experiments provide information about correlations between nuclei, which are essential for establishing connectivity and spatial relationships within the molecule. huji.ac.ilua.es
COSY (COrrelation SpectroscopY): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. huji.ac.ilprinceton.edu This helps in identifying coupled spin systems within the molecule. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two, three, or even four bonds. huji.ac.ilprinceton.edu This experiment is particularly useful for establishing connectivity across quaternary carbons and for linking different parts of the molecule. nih.govresearchgate.netsemanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). huji.ac.ilprinceton.edu This experiment is crucial for assigning proton signals to their corresponding carbons. preprints.orgresearchgate.net
NOESY (Nuclear Overhauser Effect SpectroscopY): The NOESY spectrum reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them (through-space correlations). huji.ac.ilprinceton.edu This provides information about the three-dimensional structure and relative stereochemistry of the molecule. nih.govresearchgate.netsemanticscholar.org
Analysis of the cross-peaks in these 2D NMR spectra allows researchers to build a comprehensive picture of the molecular structure of this compound, confirming the connectivity inferred from 1D NMR data and providing insights into its spatial arrangement.
Mass Spectrometry (MS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for determining its molecular formula and confirming structural assignments made by NMR. scielo.org.mx High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), is commonly used to obtain accurate mass measurements. researchgate.net The accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) allows for the precise determination of the elemental composition of the compound. researchgate.net Analysis of the fragmentation pattern in the MS/MS spectrum can provide additional structural information by revealing the masses of fragment ions, which correspond to specific substructures of the molecule.
For this compound, the molecular formula has been reported as C₁₇H₁₃N₃O₃, with a molecular weight of 307.30. mycocentral.eu HRMS data would support this formula by providing an accurate mass that matches the calculated monoisotopic mass for this elemental composition. researchgate.netmycocentral.eu
Electrospray Ionization Mass Spectrometry (ESI-MS, HRESIMS)
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a crucial technique in the structural elucidation of natural products like this compound. HRESIMS provides precise mass measurements that allow for the determination of the elemental composition and molecular formula of a compound. researchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.com
For this compound, HRESIMS analysis was utilized to establish its molecular formula as C17H13N3O3. researchgate.netmycocentral.eu While specific HRESIMS peaks for this compound are not detailed in the provided snippets, the technique is consistently cited as fundamental in its initial structural characterization and in the analysis of related compounds from the same fungal sources. researchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.com Instruments such as the Agilent Accurate-Mass-Q-TOF LC/MS 6520 have been employed for obtaining HRESIMS data in the study of metabolites from Aspergillus species. mdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information regarding the presence of chromophores and functional groups within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, indicating the presence of conjugated systems and aromatic rings. mdpi.commdpi.com IR spectroscopy measures the vibrations of chemical bonds, allowing for the identification of specific functional groups like hydroxyl, carbonyl, and aromatic moieties. msu.edu
UV absorption profiles similar to those of circumdatins, with characteristic maxima around 230, 275, and 325 nm, have been observed. nih.gov IR spectroscopic analysis of this compound has indicated the presence of key functional groups, including hydroxyl (around 3375 cm−1), carbonyl (around 1680 cm−1), and aromatic rings (around 1614 cm−1 and 1537 cm−1). researchgate.net IR spectra are typically obtained using instruments like the Nicolet Nexus 470 spectrophotometer with samples prepared in KBr discs. nih.govmdpi.com
Table 1: Characteristic Spectroscopic Data (Inferred/General for Circumdatins)
| Spectroscopy Type | Indication/Functional Group | Approximate Data Range/Comment | Source |
| UV-Vis | Conjugated systems, Aromatic rings | λmax ~230, 275, 325 nm (for circumdatins) | nih.gov |
| IR | Hydroxyl (O-H stretch) | ~3375 cm-1 | researchgate.net |
| IR | Carbonyl (C=O stretch) | ~1680 cm-1 | researchgate.net |
| IR | Aromatic rings (C=C stretch) | ~1614 cm-1, ~1537 cm-1 | researchgate.net |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular structure, including bond lengths, bond angles, and absolute configuration. mdpi.commdma.chresearchgate.netresearchgate.net While the primary literature describing the structural determination of this compound mentions spectroscopic analysis researchgate.netnih.gov, X-ray crystallography has been successfully applied to determine the absolute configuration of other related circumdatins, such as circumdatins A and B, leading to revisions of their previously assigned structures. researchgate.net The use of X-ray diffraction analysis has also been reported in the stereochemical determination of other metabolites from Aspergillus ochraceus. researchgate.net This technique is particularly valuable for confirming stereochemistry when other methods may provide ambiguous results.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for determining the absolute configuration and conformational properties of chiral molecules in solution. ull.esnih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum with Cotton effects at wavelengths corresponding to electronic transitions. ull.es
ECD analysis has been employed in the structural characterization and determination of stereochemistry for metabolites isolated from Aspergillus westerdijkiae and Aspergillus ochraceus, including circumdatins. researchgate.netmdpi.commdpi.comfrontiersin.orgmdpi.comnih.govmdpi.comresearchgate.net The stereochemical features of Aspergillus ochraceus metabolites have been determined using a combination of HRESIMS, NMR, ECD, and XRD analyses. researchgate.net ECD spectra are typically measured using spectropolarimeters such as the JASCO J-815. mdpi.comnih.govmdpi.com Comparison of experimental ECD spectra with calculated spectra or with known compounds is a common approach for assigning absolute configuration. ull.esnih.govresearchgate.net
Biosynthetic Pathways and Genetic Regulation of Circumdatin G
Proposed Biosynthetic Origin
The biosynthesis of circumdatins, including Circumdatin G, is proposed to originate from an NRPS-mediated pathway. acs.org This complex enzymatic machinery is responsible for the assembly of the characteristic pyrrolo acs.orgnih.govbenzodiazepine (B76468) scaffold from amino acid precursors. acs.orgnih.gov The core structure is believed to be constructed from two units of anthranilic acid and one unit of L-proline. acs.org
Central to the biosynthesis of this compound are Nonribosomal Peptide Synthetases (NRPSs), large, multi-domain enzymes that synthesize peptides without the guidance of a ribosome. google.comusda.gov In the case of circumdatins, a specific biosynthetic gene cluster (BGC), designated as the apbe cluster, has been identified in Aspergillus petrakii. nih.gov This cluster houses two key NRPS genes, apbeA and apbeB. nih.gov
The NRPS enzymes are modular in nature, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. google.comnih.gov The apbeA gene contains two modules, while apbeB has a single module. nih.gov The adenylation (A) domains within these modules are critical for substrate recognition and activation. usda.govnih.gov In the circumdatin pathway, the A-domains of ApbeA and ApbeB are responsible for recognizing and activating the anthranilate and proline precursors. nih.gov
While L-phenylalanine and malonic acid are common precursors in other fungal secondary metabolite pathways, the biosynthesis of the core circumdatin structure relies on anthranilic acid and L-proline. acs.org A notable feature of the circumdatin pathway is the pre-NRPS tailoring of one of the anthranilate precursors. acs.orgnih.gov This modification involves the formation of 5-methoxyanthranilate (5-MA), which then serves as a substrate for the NRPS assembly line. nih.gov This tailoring step highlights a unique strategy in fungi for generating non-canonical building blocks prior to their incorporation by the NRPS. nih.gov The adenylation domains of the circumdatin NRPS exhibit a remarkable promiscuity, capable of recognizing and incorporating both anthranilate and 5-MA. nih.govnih.gov
Table 1: Key Precursors in Circumdatin Biosynthesis
| Precursor | Role in Biosynthesis |
|---|---|
| Anthranilic Acid | Forms the quinazolinone and part of the benzodiazepine rings. |
| 5-Methoxyanthranilate | A tailored precursor incorporated by the NRPS. |
Enzymatic Mechanisms and Transformations
The biosynthesis of this compound involves a series of enzymatic transformations catalyzed by enzymes encoded within the apbe gene cluster. Following the initial NRPS-mediated assembly of the core scaffold, several tailoring enzymes modify the structure to yield the final product.
The formation of 5-methoxyanthranilate from an anthranilate precursor is a critical early step. This transformation is catalyzed by a sequence of two enzymes:
ApbeE : A flavin-dependent monooxygenase that hydroxylates anthranilate at the C-5 position to produce 5-hydroxyanthranilate. nih.gov
ApbeC : An O-methyltransferase that subsequently transfers a methyl group to the hydroxyl group, yielding 5-methoxyanthranilate. nih.gov
After the NRPS assembly, further modifications can occur. For instance, the enzyme ApbeD , a cytochrome P450 monooxygenase, is responsible for the formation of an oxepin (B1234782) ring in some circumdatin analogues, although this feature is not present in this compound itself. acs.orgnih.gov The precise sequence of cyclization and release from the NRPS to form the final quinazolino-benzodiazepine structure is a complex process, likely catalyzed by a thioesterase domain at the terminus of the NRPS module. nih.gov
Table 2: Enzymes of the apbe Cluster and their Functions
| Gene | Enzyme Type | Proposed Function in Circumdatin Biosynthesis |
|---|---|---|
| apbeA | Nonribosomal Peptide Synthetase (NRPS) | Incorporates one anthranilate/5-MA and one proline unit. |
| apbeB | Nonribosomal Peptide Synthetase (NRPS) | Incorporates the second anthranilate/5-MA unit. |
| apbeC | O-methyltransferase | Catalyzes the methylation of 5-hydroxyanthranilate. |
| apbeD | Cytochrome P450 monooxygenase | Catalyzes oxepin ring formation in related circumdatins. |
Genomic and Genetic Approaches to Biosynthesis Elucidation
The elucidation of the this compound biosynthetic pathway has been significantly advanced through modern genomic and genetic techniques. These approaches have allowed for the identification of the responsible gene cluster and provide insights into its regulation.
The identification of the apbe cluster was achieved through genome mining, a powerful bioinformatic approach used to discover novel secondary metabolite BGCs within fungal genomes. nih.govresearchgate.net Researchers searched the genome of Aspergillus petrakii for genes encoding NRPSs with domains predicted to bind anthranilate and proline, the known precursors of circumdatins. nih.gov The co-localization of these NRPS genes with genes for tailoring enzymes, such as methyltransferases and P450 monooxygenases, further supported the identification of the apbe cluster as being responsible for circumdatin biosynthesis. nih.gov Heterologous expression of the identified gene cluster in a host organism, Aspergillus oryzae, confirmed its role in producing circumdatin compounds. nih.gov
The expression of secondary metabolite gene clusters in fungi is tightly controlled by a complex regulatory network. While direct regulation of the circumdatin cluster is still under investigation, the roles of global regulators such as LaeA, VeA, and VelB in Aspergillus species are well-established and likely play a role. nih.govresearchgate.net
LaeA : A key global regulator of secondary metabolism in Aspergillus. acs.org It is a nuclear protein that is thought to function as a methyltransferase, influencing chromatin structure to activate the expression of otherwise silent BGCs. Deletion of laeA often leads to a significant reduction or complete silencing of secondary metabolite production. acs.org
VeA and VelB : These are components of the "velvet complex," which also includes LaeA. nih.govresearchgate.net VeA and VelB are light-responsive proteins that, in the dark, enter the nucleus and interact with LaeA to form a heterotrimeric complex. researchgate.netresearchgate.net This complex coordinates fungal development with secondary metabolism. researchgate.net The formation of this complex is often essential for the activation of BGCs. nih.gov It is therefore highly probable that the expression of the circumdatin gene cluster is under the control of this conserved regulatory system, linking its production to environmental cues such as light.
Molecular Networking for Metabolite Dereplication and Identification
Molecular networking has emerged as a powerful bioinformatics tool in the field of natural product discovery for the rapid dereplication and identification of known compounds within complex biological extracts. This approach organizes tandem mass spectrometry (MS/MS) data based on the principle of spectral similarity, effectively clustering molecules with related chemical structures. The fundamental concept is that structurally similar molecules will exhibit comparable fragmentation patterns in MS/MS experiments.
The process of molecular networking involves the acquisition of MS/MS spectra from a sample, which can range from a purified compound to a crude extract. These experimental spectra are then compared with a database of known compounds' MS/MS spectra. The resulting network is visualized as a map where each node represents a unique consensus MS/MS spectrum (and thus a molecule), and the edges connecting the nodes signify the degree of similarity between their fragmentation patterns.
This methodology is particularly advantageous for dereplication, as it can quickly identify known molecules and their analogs. nih.govnih.govresearchgate.net By matching the MS/MS data from a sample to a spectral library, researchers can rapidly determine if a compound of interest has been previously characterized. Furthermore, molecular networking can reveal the presence of related but novel compounds that cluster with known molecules, guiding the isolation of new natural products.
The application of molecular networking can significantly streamline the natural product discovery workflow. nih.gov It is compatible with various ionization techniques and can be applied at any stage of the discovery process. nih.gov By providing a global view of the chemical space within a sample, it allows for the targeted isolation of novel compounds while avoiding the time-consuming rediscovery of known substances.
While specific studies detailing the use of molecular networking for the dereplication of this compound are not yet prevalent in the literature, the principles of this technique are directly applicable. An MS/MS spectrum of a crude extract containing this compound could be incorporated into a molecular network. If a reference spectrum for this compound exists in the database, the node corresponding to the experimental spectrum would cluster with the reference, leading to its rapid identification. Moreover, any novel analogs of this compound present in the extract would likely appear as closely connected nodes, facilitating their discovery.
The integration of molecular networking with in-silico fragmentation databases further enhances its dereplication power. researchgate.net These databases contain predicted MS/MS spectra for a vast number of known natural products. By comparing experimental data against these in-silico spectra, the scope of dereplication can be significantly expanded, increasing the probability of identifying compounds like this compound and its derivatives in complex mixtures.
The biosynthesis of circumdatins, a class of fungal alkaloids characterized by a pyrrolo nih.govnih.govbenzodiazepine scaffold, is a complex process involving a Non-Ribosomal Peptide Synthetase (NRPS) system. nih.govacs.org While the complete biosynthetic pathway for this compound in its original producing organism, Aspergillus ochraceus, is still under investigation, significant insights have been gained from studies on related compounds in other Aspergillus species. nih.govfrontiersin.org
Research has identified a putative circumdatin biosynthetic gene cluster, designated as the apbe cluster, in Aspergillus petrakii. acs.org This cluster contains the necessary genes for the assembly of the circumdatin core structure. The biosynthesis is thought to proceed through the incorporation of two anthranilate units and one proline residue by an NRPS. acs.org
A key feature of circumdatin biosynthesis is the modification of one of the anthranilate precursors. nih.govacs.org Heterologous expression and precursor feeding experiments have revealed a pre-NRPS tailoring pathway where anthranilate is converted to 5-methoxyanthranilate (5-MA). nih.govacs.org This modification is catalyzed by enzymes encoded within the apbe cluster. acs.org The NRPS then incorporates both anthranilate and 5-MA, along with proline, to construct the circumdatin backbone. nih.govacs.org This pre-tailoring of the substrate is a notable strategy in fungal natural product biosynthesis. acs.org
The genetic regulation of mycotoxin biosynthesis in fungi is a complex network involving pathway-specific regulators, global regulators, and epigenetic modifications. mdpi.comresearchgate.net Genes involved in the biosynthesis of a particular secondary metabolite are often located in a biosynthetic gene cluster (BGC). nih.govnih.gov These clusters frequently contain a pathway-specific transcription factor that controls the expression of the other genes within the cluster. mdpi.comresearchgate.net
While the specific regulatory elements for the this compound biosynthetic pathway have not been explicitly identified, it is likely that its production is controlled in a similar manner. The expression of the circumdatin BGC is probably under the control of a pathway-specific regulator, which in turn may be influenced by global regulators that respond to environmental cues such as nutrient availability and developmental stage. mdpi.comnih.gov Understanding the genetic regulation of this compound biosynthesis is crucial for potential efforts to engineer its production for biotechnological applications.
Table of Research Findings on Circumdatin Biosynthesis
| Gene/Enzyme | Proposed Function in Circumdatin Biosynthesis | Organism Studied | Key Findings |
| apbe cluster | Biosynthesis of the circumdatin scaffold | Aspergillus petrakii | Contains NRPS genes and enzymes for precursor modification. acs.org |
| ApbeA (NRPS) | Incorporation of anthranilate and a second amino acid | Aspergillus petrakii | Contains two modules for substrate activation and peptide bond formation. acs.org |
| ApbeB (NRPS) | Incorporation of the final amino acid (proline) | Aspergillus petrakii | A single module NRPS that completes the tripeptide backbone. acs.org |
| FAD-dependent monooxygenase & O-methyltransferase | Conversion of anthranilate to 5-methoxyanthranilate (5-MA) | Aspergillus petrakii | Catalyze the pre-NRPS tailoring of the anthranilate substrate. acs.org |
Pre Clinical Biological Activities and Mechanistic Studies of Circumdatin G and Analogues
Antiviral Activity
Studies have indicated that Circumdatin G possesses antiviral activity, specifically against the Hepatitis C Virus (HCV).
Inhibition of Hepatitis C Virus (HCV) Replication
This compound, isolated from the fungus Aspergillus ochraceus, has been reported to exhibit anti-HCV infection activity. researchgate.netseameotropmednetwork.orgunair.ac.idresearchgate.net It has been found to inhibit the final stage of polyprotein processing during Hepatitis C virus replication. researchgate.net
Targeting of Viral Polyprotein Processing (e.g., NS3 protease)
While this compound has shown anti-HCV activity by inhibiting the final stage of polyprotein processing researchgate.net, studies have specifically evaluated its effect on HCV NS3 protease. This compound and some of its analogues have been reported to exhibit no HCV-NS3 protease inhibition in the scintillation proximity assay (SPA). researchgate.netmdpi.com The NS3/4A serine protease is a key target in antiviral drug discovery for HCV due to its role in the proteolytic processing of non-structural proteins essential for viral replication. nih.gov However, the observed anti-HCV activity of this compound appears to involve a different mechanism related to the final stages of polyprotein processing rather than direct NS3 protease inhibition. researchgate.net
Anticancer / Cytotoxic Activity in Cell-Based Models (Excluding Clinical Trials)
This compound and related compounds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines in cell-based models.
Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines (e.g., K562, HL-60, A549, HCT-116)
While some studies on Aspergillus westerdijkiae-derived compounds, including this compound, indicated no cytotoxic effect against certain cancer cell lines such as MCF-7, HL-60, A549, and K562 at concentrations up to 10 µM nih.govresearchgate.net, other research on new compounds, identified as ochrazepine conjugates derived from 2-hydroxycircumdatin C and aspyrone (B94758), has shown broader cytotoxic activity. One such conjugate (referred to as compound 1 in the source) exhibited broad-spectrum cytotoxicity against 10 human cancer cell lines with IC50 values ranging from 3.10 to 11.32 μM. nih.gov These cell lines were among 26 tested. researchgate.netnih.gov Another compound (compound 6, aspyrone), a precursor to these conjugates, also showed broad-spectrum cytotoxicity against 16 cancer cell lines with IC50 values ranging from 2.54 to 9.79 μM. nih.gov
Selective Cytotoxicity Against Specific Cancer Cell Lines (e.g., U251, A673, U87, Hep3B)
Specific analogues or conjugates related to this compound have demonstrated selective cytotoxicity against certain cancer cell lines. New compounds (referred to as compounds 2 and 4), derived from the conjugation of 2-hydroxycircumdatin C and aspyrone, selectively inhibited the human glioblastoma cell line U251. researchgate.netnih.govresearchgate.net Another conjugate (compound 3) showed selective activity against the human rhabdomyoma cell line A673, the human glioblastoma cell line U87, and the human liver cancer cell line Hep3B, with IC50 values ranging from 2.5 to 11.3 μM among the tested cell lines. researchgate.netnih.gov The conjugation between 2-hydroxycircumdatin C and aspyrone was observed to enhance inhibitory effects on the glioblastoma cell lines U87 and U251. nih.gov
Data for Selective Cytotoxicity of Analogues:
| Compound | Cell Line | IC50 (µM) |
| Compound 2 (Ochrazepine Conjugate) | U251 (glioblastoma) | Selective inhibition reported |
| Compound 4 (Ochrazepine Conjugate) | U251 (glioblastoma) | Selective inhibition reported |
| Compound 3 (Ochrazepine Conjugate) | A673 (rhabdomyoma) | 2.5–11.3 |
| Compound 3 (Ochrazepine Conjugate) | U87 (glioblastoma) | 2.5–11.3 |
| Compound 3 (Ochrazepine Conjugate) | Hep3B (human liver cancer) | 2.5–11.3 |
Note: The specific IC50 values for compounds 2 and 4 against U251 were not explicitly provided in the snippets, only that they showed selective inhibition.
Mechanistic Insights into Cytotoxic Effects (e.g., DNA alkylation by epoxides)
Mechanistic studies into the cytotoxic effects of related compounds provide insights into potential modes of action. For instance, compound 6 (aspyrone), a precursor used in the synthesis of cytotoxic ochrazepine conjugates, is suggested to exhibit broad-spectrum cytotoxic activities because its epoxide group could alkylate DNA through a nucleophilic addition with the base of DNA or the sulfhydryl group of protein. nih.gov DNA alkylation is a known mechanism in cancer therapy, involving the attachment of alkyl groups to DNA, leading to DNA damage and subsequent cell death, particularly in rapidly dividing cells like cancer cells. mdpi.comoncohemakey.com Studies on other compounds with epoxide functionalities, such as clerocidin, have confirmed that an intact oxirane ring is essential for DNA modification and depurination, indicating that epoxide alkylation at the N7 position of guanine (B1146940) can lead to DNA damage. nih.gov While this mechanism is discussed in the context of related compounds and precursors, it suggests a possible mode of action for cytotoxic analogues containing epoxide moieties.
Antimicrobial and Antifungal Activity
Studies have indicated that this compound and related compounds possess activity against a range of microbial pathogens, including bacteria and fungi.
Synergistic Antifungal Activity (e.g., against Candida albicans with rapamycin)
This compound has shown synergistic antifungal activity when combined with rapamycin (B549165) against Candida albicans SC5314. researchgate.netnih.gov This synergistic effect was observed with westertides A and B, cyclic tetrapeptides also isolated from Aspergillus westerdijkiae, which showed strong synergistic antifungal activity with rapamycin against Candida albicans. nih.gov The fractional inhibitory concentration index (FICI) for both westertides A and B in combination with rapamycin was reported as 0.078, indicating effective synergism. nih.gov
Antibacterial Potential Against Pathogenic Strains (S. aureus, E. coli, P. aeruginosa, K. pneumoniae, MRSA)
While some studies on this compound specifically note no antibacterial potential against S. aureus or E. coli, other research on related compounds and fungal extracts from Aspergillus species has shown antibacterial activity against various pathogenic strains. nih.govmdpi.com For instance, certain heteroaryl(aryl) thiazole (B1198619) derivatives have displayed antibacterial activity against methicillin-resistant S. aureus, P. aeruginosa, and E. coli, with some showing higher potential than the reference drug ampicillin. researchgate.netmdpi.com Additionally, extracts from Aspergillus fumigatus have demonstrated pronounced antimicrobial action against P. aeruginosa and S. aureus. mdpi.com Diketopiperazine alkaloids from Aspergillus ochraceus have also exhibited antibacterial capacity against multi-drug-resistant S. pyogenes, S. aureus, and E. faecalis. mdpi.com
Molecular Mechanisms of Antimicrobial Action (e.g., inhibition of MurB enzyme, 14a-lanosterol demethylase)
Docking studies have suggested potential molecular mechanisms for the antimicrobial activity of certain compounds, including the inhibition of key enzymes involved in microbial cell wall and membrane synthesis. Putative mechanisms include the inhibition of the E. coli MurB enzyme and the inhibition of fungal 14α-lanosterol demethylase. researchgate.netmdpi.com
The MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) is crucial for bacterial cell wall synthesis, catalyzing a reaction in the formation of peptidoglycan. wikipedia.orgresearchgate.netresearchgate.net Its essential role in bacterial survival and absence in humans make it an attractive drug target. researchgate.net
Fungal 14α-lanosterol demethylase (also known as CYP51) is a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for fungal membrane integrity and function. drugbank.comnih.gov Inhibition of this enzyme disrupts ergosterol synthesis, leading to antifungal effects. drugbank.comnih.gov
Enzyme Modulatory Activities
Beyond antimicrobial effects, this compound has also been explored for its ability to modulate enzyme activity, particularly those involved in glucose regulation.
Inhibition of Glucose-Regulatory Enzymes (In Silico Studies)
In silico studies have investigated the potential of deep-sea fungal metabolites, including this compound, as inhibitors of enzymes involved in glucose metabolism. mdpi.comnih.govresearchgate.net These studies target crucial enzymes such as α-amylase, α-glucosidase, pancreatic-lipoprotein lipase (B570770), hexokinase-II, and protein tyrosine phosphatase-1B (PTP-1B). nih.govresearchgate.net Inhibiting enzymes like α-amylase, α-glucosidase, and hexokinase II can delay sugar absorption, while modulating PTP-1B can impact insulin (B600854) signaling. mdpi.com
This compound has been identified as a potential inhibitor of protein tyrosine phosphatase-1B (PTP-1B) based on in silico studies. nih.govresearchgate.netresearchgate.net PTP-1B is an enzyme that acts as a negative regulator of the insulin signaling pathway and is considered a significant therapeutic target for type 2 diabetes mellitus. researchgate.netmdpi.commdpi.comnih.govplos.org In silico docking analysis of this compound and PTP-1B interaction has been performed, suggesting a potential binding affinity. researchgate.netresearchgate.net The this compound and PTP-1B complex was observed to have conventional hydrogen bonds and hydrophobic interactions contributing to its stabilization in molecular docking simulations. researchgate.net this compound reportedly had a greater binding energy compared to a control ligand in these studies. researchgate.net
α-Amylase and α-Glucosidase
In silico studies have identified this compound as a potential inhibitor of α-amylase and α-glucosidase. nih.govnih.govksu.edu.sa This identification was based on molecular docking scores and molecular dynamics simulation analyses, suggesting a potential interaction with the active sites of these enzymes. nih.govnih.gov Inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia by delaying the digestion and absorption of carbohydrates. isciii.es The in silico data obtained for this compound warrant further experimental and pharmacological studies to validate its inhibitory potential against these enzymes. nih.govnih.gov
Pancreatic-Lipoprotein Lipase and Hexokinase-II
This compound has also been identified as a potential inhibitor of pancreatic-lipoprotein lipase (LPL) and hexokinase-II through in silico structure-activity analysis. nih.govnih.govksu.edu.sa Similar to the findings for α-amylase and α-glucosidase, this was determined through molecular docking scores and molecular dynamics simulation analyses. nih.govnih.gov Pancreatic-lipoprotein lipase is involved in the hydrolysis of triglycerides in lipoproteins, while hexokinase-II is an enzyme involved in glucose metabolism. frontiersin.orgresearchgate.net The in silico data suggest a potential interaction with these enzymes, highlighting the need for experimental validation of these inhibitory activities. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition (for Circumdatin D)
Circumdatin D, an analogue of this compound, has demonstrated potent inhibitory effects against acetylcholinesterase (AChE) activity. nih.govresearchgate.netresearcher.life Studies involving circumdatin-type alkaloids isolated from the fungus Aspergillus ochraceus showed that Circumdatin D was the most potent inhibitor of AChE among the tested compounds. nih.govresearchgate.netresearcher.life Inhibition of AChE is a strategy for increasing acetylcholine (B1216132) levels in the brain, which is relevant to neurodegenerative conditions like Alzheimer's disease. mdpi.com In vivo experiments using nematode models of Alzheimer's disease demonstrated that Circumdatin D effectively delayed paralysis, which was attributed to the suppression of AChE activity and inflammatory-related gene expression. nih.govresearchgate.netresearcher.life
Histone Deacetylase (HDAC) Inhibitory Activity
This compound has been evaluated for its histone deacetylase (HDAC) inhibitory activity. researchgate.netmdpi.com One study reported that this compound showed weak HDAC inhibitory activity with an approximate IC50 value of 70 μM. mdpi.com This evaluation was conducted alongside the assessment of synergistic antifungal activity and cytotoxic activity of related compounds. researchgate.netmdpi.com HDAC inhibitors have garnered interest for their potential therapeutic applications in various diseases, including cancer and inflammatory conditions. mdpi.comfrontiersin.org
| Compound | HDAC Inhibitory Activity (IC50) |
|---|---|
| This compound | ~70 μM (weak activity) |
Mitochondrial NADH Oxidase Inhibition (for Circumdatins E and H)
Circumdatin E and Circumdatin H, analogues of this compound, have shown inhibitory activity against the mitochondrial respiratory chain by interfering with NADH oxidase activity. wikipedia.orgthieme-connect.com These compounds were isolated from Aspergillus ochraceus. wikipedia.orgebi.ac.uknih.gov Studies have reported IC50 values for the inhibition of NADH oxidase activity by Circumdatin H and Circumdatin E. wikipedia.orgthieme-connect.com
| Compound | Mitochondrial NADH Oxidase Inhibition (IC50) |
|---|---|
| Circumdatin H | 1.5 μM |
| Circumdatin E | 2.5 μM |
Immunomodulatory and Anti-inflammatory Effects
Research has also explored the potential immunomodulatory and anti-inflammatory effects of circumdatin compounds, particularly in the context of the inflammatory response.
Interference with Pro-inflammatory Response (e.g., LPS-induced NO production)
Circumdatin D has demonstrated the ability to interfere with pro-inflammatory responses, specifically inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production. nih.govresearchgate.netresearcher.life In studies using LPS-induced BV-2 and primary microglia cells, Circumdatin D inhibited the secretion of pro-inflammatory cytokines. nih.govresearchgate.netresearcher.life Mechanistic investigations revealed that Circumdatin D modulated Toll-like receptor 4 (TLR4)-mediated NF-κB, MAPKs, and JAK/STAT inflammatory pathways in LPS-stimulated BV-2 cells. nih.govresearchgate.netresearcher.life Furthermore, Circumdatin D provided protection to primary neurons from LPS-induced neurotoxicity. nih.govresearchgate.netresearcher.life this compound was also evaluated for its effects on LPS-induced NO production in BV-2 cells in these studies. researchgate.netresearchgate.net
Computational and in Silico Research on Circumdatin G
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (protein) when bound to form a stable complex. This method is crucial for identifying potential biological targets and estimating the binding affinity between the ligand and the target protein.
Studies have utilized molecular docking to explore the interaction of Circumdatin G with various enzymes involved in glucose metabolism. Specifically, this compound has been identified as a potential inhibitor of protein tyrosine phosphatase-1B (PTP-1B) through in silico studies nih.govresearchgate.netnih.gov. Molecular docking analysis of this compound with PTP-1B predicted a binding energy of -8.0 kcal/mol researchgate.netresearchgate.net. This binding energy suggests a favorable interaction between this compound and the PTP-1B enzyme. For comparison, a control ligand, benserazide, showed a binding energy of -6.8 kcal/mol in one study researchgate.net.
Molecular docking provides a static view of the ligand-protein interaction. The predicted binding energy is a key parameter used to rank potential ligands and infer their binding affinity.
Ligand-Protein Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions)
Detailed analysis of the molecular docking results reveals the specific interactions that stabilize the this compound-PTP-1B complex. These interactions typically include hydrogen bonds and hydrophobic interactions. The interaction between this compound and PTP-1B was found to involve three conventional hydrogen bonds researchgate.netresearchgate.net. In addition to hydrogen bonds, several hydrophobic interactions also contribute to the stability of the complex researchgate.netresearchgate.net. These specific interactions between the ligand and key amino acid residues in the protein's active site are critical determinants of binding specificity and affinity.
Molecular Dynamics (MD) Simulations for Complex Stability Analysis
While molecular docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex in a more realistic environment, typically including solvent and ions. MD simulations are essential for validating docking results and understanding the dynamic behavior of the complex.
MD simulations have been conducted for the this compound and PTP-1B complex to analyze its stability nih.govresearchgate.netresearchgate.net. These simulations provide data on various parameters that indicate the stability and conformational changes of the protein-ligand complex over the simulation period. MD simulation has also been used to demonstrate the stability of complexes formed by related compounds with adenosine (B11128) A2A receptors nih.gov.
Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuations (RMSF)
Root-Mean-Square Deviation (RMSD) is a measure of the average distance between the backbone atoms of the protein (or ligand) in a simulation trajectory compared to a reference structure (usually the initial minimized structure or the average structure). Low RMSD values generally indicate a stable complex. Root-Mean-Square Fluctuations (RMSF), on the other hand, measures the average deviation of each residue from its average position over time, providing insights into the flexibility of different parts of the protein.
In the MD simulation of the this compound-PTP-1B complex, the RMSD of the complex was analyzed researchgate.net. The RMSD started to increase at 0 ns and reached a highest value of 0.15 nm at 12 ns, 21 ns, and 32 ns researchgate.net. Analysis of RMSF showed that the highest fluctuations were observed at residue numbers 61 (0.24 nm), 186 (0.2 nm), and 283 (0.14 nm) researchgate.net. These values provide insights into the dynamic behavior and flexibility of the protein upon binding with this compound.
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA)
The Radius of Gyration (Rg) is a measure of the compactness of a molecule or a complex. A stable and compact complex typically exhibits relatively consistent Rg values over time. The Solvent Accessible Surface Area (SASA) measures the surface area of a molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes or changes in the exposure of the protein or ligand to the solvent.
For the this compound-PTP-1B complex simulation, the Rg was analyzed, showing a highest value of 1.95 nm at 3.3 ns and 56 ns, which indicated the compactness of the protein-ligand complex throughout the simulation researchgate.net. The SASA showed an increasing trend from 0 ns, achieving its highest value at 150 nm researchgate.net.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to represent the essential features of a molecule that are required for its biological activity. These features can include hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, arranged in a specific 3D spatial arrangement. Pharmacophore models can be used as queries for virtual screening of large databases of compounds to identify potential new ligands with similar activity profiles.
In the context of identifying potential inhibitors of glucose-regulatory enzymes, including PTP-1B, pharmacophore-based features were utilized in the selection process of promising compounds from deep-sea fungal metabolites nih.govresearchgate.netnih.gov. Virtual screening was performed based on the physiochemical properties of the compounds and their potential to target these enzymes nih.govresearchgate.netnih.gov. This compound was identified as a potential inhibitor of PTP-1B through this in silico approach nih.govresearchgate.netnih.gov.
Computational Chemistry for Structure-Activity Relationship Prediction
Computational chemistry methods are widely used in the prediction of structure-activity relationships (SAR), which aim to correlate the structural features of compounds with their biological activities. Quantitative structure-activity relationship (QSAR) is a specific approach within this field that develops mathematical models to predict activity based on molecular descriptors.
While the provided information highlights the use of computational methods like docking and MD to understand the interaction of this compound with specific targets and its potential activity nih.govresearchgate.netnih.govresearchgate.net, a detailed computational chemistry study specifically focused on predicting the SAR of this compound based on modifications to its structure is not explicitly detailed in the search results. However, in silico structure-activity analysis was performed as part of the broader study on deep-sea fungal metabolites targeting glucose-regulatory enzymes, which included this compound nih.govresearchgate.net. This suggests that computational approaches were used to analyze how the structural characteristics of these fungal metabolites, including this compound, might relate to their inhibitory potential against the targeted enzymes.
Future Research Directions and Translational Potential
Unexplored Biosynthetic Pathways and Enzymes
Understanding the complete biosynthetic pathway of Circumdatin G is crucial for potential biotechnological production and the generation of novel analogues. This compound is a benzodiazepine (B76468) alkaloid, a class of compounds whose core structures are often formed from amino acids like L-proline or L-alanine and substituted anthranilic acid, mediated by nonribosomal peptide synthetases (NRPS) mdpi.comresearchgate.net. While the biosynthesis of related fungal peptidyl alkaloids involving anthranilate building blocks and tailoring enzymes like oxygenases, alkyltransferases, and acyltransferases has been studied, the specific enzymatic steps and genetic machinery involved in the formation of this compound are not fully elucidated researchgate.netnih.gov. Research into identifying the specific biosynthetic gene cluster (BGC) for this compound in its producing organisms, such as Aspergillus ochraceus, is a key future direction dntb.gov.uadntb.gov.uafrontiersin.org. This would involve genomic analysis to locate genes encoding NRPS modules, tailoring enzymes, and transport proteins potentially involved in this compound production. Characterization of the individual enzymes within this pathway through techniques like gene knockout studies, heterologous expression, and in vitro enzymatic assays would provide detailed insights into the catalytic mechanisms and substrate specificities biorxiv.org. Such knowledge could enable metabolic engineering of fungal strains for enhanced this compound production or the creation of engineered pathways for the synthesis of novel circumdatin analogues.
Development of Novel Synthetic Methodologies for Complex Analogues
The development of efficient and versatile synthetic methodologies is essential for producing this compound and exploring the structure-activity relationships (SAR) of its complex analogues acs.orgacs.org. This compound possesses a tetracyclic quinazolino[3,2-a] mycocentral.euacs.orgbenzodiazepine core structure, which presents synthetic challenges mycocentral.eu. While some progress has been made in the synthesis of related quinazolinone and benzodiazepine alkaloids, including microwave-assisted domino reactions and copper-catalyzed N-arylations for circumdatin analogues, the total synthesis of this compound itself, or highly efficient routes to diverse complex analogues, may require further innovation acs.orghud.ac.ukrsc.org. Future research should focus on developing novel synthetic strategies that allow for modular assembly of the complex ring system, regioselective functionalization, and stereochemical control, particularly at the chiral center mycocentral.eu. Techniques such as organocatalysis, transition-metal catalysis, and flow chemistry could be explored to develop more sustainable and scalable synthetic routes. The ability to synthesize a library of diverse analogues with targeted structural modifications would be invaluable for comprehensive SAR studies and the identification of compounds with improved potency, selectivity, and pharmacological properties.
Comprehensive Mechanistic Elucidation of Biological Activities
This compound has been reported to exhibit biological activities, including inhibition of the final stage of polyprotein processing during hepatitis C virus replication and potential UV-A protective behavior researchgate.netmdpi.com. However, a comprehensive understanding of the precise molecular mechanisms underlying these activities is still developing. For instance, while this compound and other circumdatin-type alkaloids showed inhibitory effects against LPS-stimulated nitric oxide production and NF-κB reporter gene expression in cellular models of neuroinflammation, the detailed interactions with specific inflammatory pathways require further investigation nih.govresearchgate.net. Future research should employ a range of biochemical, cellular, and molecular techniques to dissect the mechanisms of action. This could include target identification studies using pull-down assays or activity-based protein profiling, enzyme kinetics, and detailed analysis of downstream signaling pathways. For its reported antiviral activity, further studies are needed to pinpoint the specific viral or host proteins targeted by this compound and the nature of their interaction. Understanding these mechanisms at a molecular level is critical for rational drug design and the development of more potent and selective therapeutic agents.
Identification of Additional Biological Targets
Given the diverse biological activities observed for natural products from Aspergillus species, including other circumdatins and related alkaloids, it is likely that this compound may possess additional biological targets and activities yet to be discovered mdpi.comnih.govrsc.org. For example, other circumdatin derivatives have shown antioxidant, anti-inflammatory, and cytotoxic activities mdpi.comnih.govresearchgate.netnih.govrsc.org. Future research should involve broad-spectrum biological screening of this compound against a variety of targets and disease models. This could include screening against panels of enzymes, receptors, and cell lines relevant to infectious diseases, cancer, neurological disorders, and inflammatory conditions. High-throughput screening (HTS) approaches, coupled with advanced phenotypic assays, could accelerate the identification of new biological activities. Furthermore, "omics" technologies, such as transcriptomics, proteomics, and metabolomics, could be used to investigate the global cellular responses to this compound treatment, potentially revealing previously unknown targets or pathways affected by the compound.
Pre-clinical Efficacy Studies in Relevant Disease Models
Translating the observed biological activities of this compound into potential therapeutic applications requires rigorous pre-clinical efficacy studies in relevant disease models. While some studies have explored related circumdatin derivatives in models such as AD-like nematode models, specific in vivo efficacy data for this compound in robust mammalian disease models is limited nih.govresearchgate.net. Future research should prioritize evaluating the efficacy of this compound in established animal models that closely mimic human diseases where its in vitro activity has been demonstrated, such as chronic viral infections or neuroinflammatory conditions. These studies should include detailed assessments of pharmacokinetic and pharmacodynamic properties to understand how the compound is absorbed, distributed, metabolized, and excreted, and how it affects the biological targets in vivo. Efficacy studies should be conducted using appropriate routes of administration and dosing regimens, and outcomes should be evaluated using relevant biomarkers and clinical endpoints. Such pre-clinical data are essential to determine the therapeutic potential of this compound and to support potential future clinical development.
Challenges and Opportunities in this compound Research
Research into this compound faces several challenges and presents significant opportunities. One major challenge is the potentially low natural abundance of this compound in fungal cultures, which can make isolation and purification for research purposes difficult and costly researchgate.net. This highlights the opportunity for developing efficient synthetic or semi-synthetic methods, as well as optimizing fermentation conditions or employing metabolic engineering to improve yields mdpi.comacs.org. Another challenge is the complexity of the molecule, which can complicate synthesis and structural modification. However, this complexity also offers opportunities for exploring diverse structural analogues with potentially varied and enhanced biological activities researchgate.netacs.org. Elucidating the full spectrum of biological activities and their underlying mechanisms presents a significant research opportunity, potentially uncovering novel therapeutic applications researchgate.netmdpi.comnih.govresearchgate.net. The reported activities, such as antiviral and neuroprotective potential, suggest opportunities for developing this compound or its derivatives as lead compounds for drug discovery in areas with unmet medical needs researchgate.netnih.govresearchgate.net. Collaborative efforts between natural product chemists, synthetic chemists, biologists, and pharmacologists will be crucial to overcome the challenges and fully capitalize on the opportunities presented by this compound research.
Q & A
What are the key structural features of Circumdatin G that influence its bioactivity, and how can researchers systematically investigate these?
This compound contains a hydroxyl group attached to a nitrogen atom within its heterocyclic framework, distinguishing it from analogs like Circumdatin D (methyl substitution) and F (dual hydroxyl groups) . To investigate bioactivity-structure relationships:
- Methodology : Conduct comparative structure-activity relationship (SAR) studies using analogs with varying substituents.
- Experimental Design : Synthesize derivatives with modifications to the hydroxyl group (e.g., methylation, acetylation) and test their bioactivity in standardized assays (e.g., antimicrobial, neuroprotective).
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target proteins.
How can researchers optimize the synthesis protocol for this compound to improve yield and purity?
- Methodology :
- Reaction Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Purification Techniques : Compare column chromatography (silica gel vs. reverse-phase) and crystallization methods using solubility profiles.
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report detailed protocols, including raw spectral data (NMR, HRMS) and purity assessments (HPLC) .
- Reproducibility : Provide step-by-step procedures in supplementary materials, emphasizing critical steps like nitrogen protection to prevent oxidation .
What methodologies are recommended for resolving contradictory bioactivity data for this compound across studies?
- Root Cause Analysis :
- Assay Variability : Compare experimental conditions (e.g., cell line viability, incubation time) using standardized positive controls.
- Compound Stability : Conduct stability studies under assay conditions (pH, temperature) to rule out degradation .
- Statistical Approaches : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues, impurities) .
- Collaborative Validation : Share samples with independent labs for blinded retesting to confirm activity trends.
What in vitro and in vivo models are most appropriate for assessing the neuroprotective effects of this compound?
- In Vitro Models :
- In Vivo Models :
- Rodent Neurodegeneration Models : Induce Parkinson’s-like symptoms with MPTP and assess motor function recovery.
- Dosage Optimization : Perform pharmacokinetic studies to determine blood-brain barrier penetration .
How should researchers design experiments to elucidate the mechanism of action of this compound at the molecular level?
- Hypothesis-Driven Workflow :
- Target Identification : Use affinity chromatography with this compound-linked resins to pull down binding proteins.
- Pathway Analysis : Apply transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins.
- Validation :
- CRISPR-Cas9 Knockouts : Validate candidate targets (e.g., acetylcholinesterase) in cell-based assays.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants for protein-ligand interactions .
What are the best practices for ensuring reproducibility in this compound isolation and characterization studies?
- Isolation Protocols :
- Source Material : Standardize fungal fermentation conditions (e.g., Aspergillus ochraceus strain, media composition).
- Extraction : Document solvent ratios (e.g., ethyl acetate:methanol) and partition steps .
- Characterization :
How can researchers address gaps in the literature regarding the ecological role of this compound in its native fungal species?
- Field Studies :
- Metabolomic Profiling : Correlate this compound production with environmental stressors (e.g., nutrient deprivation).
- Symbiotic Interactions : Co-culture fungi with bacterial species to assess allelopathic effects.
- Lab Experiments :
- Gene Cluster Analysis : Use genomic mining to identify biosynthetic gene clusters linked to this compound .
- Knockout Mutants : Disrupt putative regulatory genes to observe phenotypic changes in compound production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
